molecular formula C9H8O6 B1200343 5-Carboxyvanillic acid CAS No. 2134-91-0

5-Carboxyvanillic acid

Cat. No. B1200343
CAS RN: 2134-91-0
M. Wt: 212.16 g/mol
InChI Key: NLSSJYQPZIQJNC-UHFFFAOYSA-N
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Description

5-Carboxyvanillic acid is a compound of interest in various fields of chemical research due to its potential applications in synthesis, pharmacology, and material science. The compound's structure, characterized by a carboxylic acid group attached to a vanillic backbone, makes it a versatile precursor for the synthesis of a wide range of chemical products.

Synthesis Analysis

Research on the synthesis of carboxylic acid derivatives often involves innovative methods to introduce carboxylic functionalities into complex molecules. While specific synthesis routes for 5-Carboxyvanillic acid itself are not directly highlighted, methods such as the Biginelli reaction have been adapted for the synthesis of related carboxylic acids and derivatives, demonstrating the diverse approaches available for constructing similar molecular frameworks (Kappe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Carboxyvanillic acid, such as 5-Methoxyindole-2-carboxylic acid, has been determined through methods like X-ray diffraction analysis. These studies reveal the intricacies of hydrogen bonding and molecular orientation, crucial for understanding the physical and chemical properties of these compounds (Morzyk-Ociepa et al., 2004).

Chemical Reactions and Properties

Carboxylic acids, including derivatives similar to 5-Carboxyvanillic acid, participate in a variety of chemical reactions. For instance, the addition of carboxylic acids to terminal alkynes catalyzed by transition-metal complexes can afford anti-Markovnikov adducts, highlighting the chemical reactivity and potential transformations of these compounds (Hua & Tian, 2004).

Physical Properties Analysis

The physical properties of carboxylic acid derivatives are significantly influenced by their molecular structure. Vibrational spectroscopic studies, such as those on 5-Methoxyindole-2-carboxylic acid and its metal complexes, provide insights into the compound's bond strengths, molecular geometry, and interactions with light, offering a deeper understanding of its physical characteristics (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 5-Carboxyvanillic acid-like molecules, such as reactivity and stability, can be explored through various analytical and synthetic methods. Studies on related compounds, such as the enzymatic synthesis of L-pyrroline-5-carboxylic acid, highlight the potential for bio-catalyzed reactions and the exploration of the compound's chemical behavior in biological contexts (Smith et al., 1977).

Safety And Hazards

While 5-Carboxyvanillic acid is generally considered safe, it’s essential to handle it with care. As with any chemical, avoid inhalation, ingestion, or skin contact. Refer to safety data sheets for specific guidelines .

Future Directions

Research on 5-Carboxyvanillic acid continues to explore its applications in flavor enhancement, pharmaceuticals, and materials science. Investigating novel synthetic routes and understanding its biological interactions are promising areas for future study .

properties

IUPAC Name

4-hydroxy-5-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSSJYQPZIQJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175607
Record name 5-Carboxyvanillic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyvanillic acid

CAS RN

2134-91-0
Record name 4-Hydroxy-5-methoxy-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-91-0
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Record name 5-Carboxyvanillic acid
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Record name 5-Carboxyvanillic acid
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Record name 4-hydroxy-5-methoxyisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1952 - ACS Publications
… acid (VI) and 5-carboxyvanillic acid as the only oxidation products, … 90% of 5-carboxyvanillin and only a trace of 5-carboxyvanillic acid. … alkali yielded 5-carboxyvanillic acid, along with 5-…
Number of citations: 10 pubs.acs.org
IA Pearl - Journal of the American Chemical Society, 1950 - ACS Publications
… The product was identical with 5carboxyvanillic acid reported by Freudenberg, Klink, Flickinger and Sobek,3 who obtained it by partially hydrolyzing either 5-cyanoveratric acid or 5-…
Number of citations: 3 pubs.acs.org
P Wolski, A Rodrigues, B Simmons, P Adams… - 2022 - osti.gov
Lignin modifying enzymes (LMEs) such as laccases and peroxidases are produced by soil fungi and bacteria. They catalyze the breakdown of lignin polymers into many smaller …
Number of citations: 0 www.osti.gov
DE Bland, AF Logan - Biochemical Journal, 1965 - ncbi.nlm.nih.gov
… Ferulic lignin gave vanillic acid and 5-carboxyvanillic acid and also small amounts of 4-hydroxybenzoic acid and dehydrodivanillic acid. The sinapic lignin gave traces of syringic acid …
Number of citations: 30 www.ncbi.nlm.nih.gov
WZ Lim, PG Cheng, AY Abdulrahman… - Journal of Biomolecular …, 2020 - Taylor & Francis
… Lucidenic acid N, 5-carboxyvanillic acid and ganocin B had … acid N and 5-carboxyvanillic acid correlated well with our … catalytic site, whereas 5-carboxyvanillic acid had a weak docking …
Number of citations: 21 www.tandfonline.com
E Masai, K Harada, X Peng, H Kitayama… - Applied and …, 2002 - Am Soc Microbiol
… We found a ferB homolog, ferB2, upstream of a 5-carboxyvanillic acid decarboxylase gene (ligW) involved in the degradation of 5,5′-dehydrodivanillic acid. The deduced amino acid …
Number of citations: 120 journals.asm.org
X Peng, E Masai, Y Katayama… - Applied and …, 1999 - Am Soc Microbiol
… A metabolite, 5-carboxyvanillic acid (5CVA), was observed during the degradation of DDVA by SYK-6, and is expected to be generated from a meta-ring cleavage compound of OH-…
Number of citations: 64 journals.asm.org
W Chen, K Ohmiya, S Shimizu… - Applied and …, 1988 - Am Soc Microbiol
… DDVA, vanillic acid, and 5-carboxyvanillic acid. These compounds were extracted from thin-… The structures of DDVA, vanillic acid, DDVA semialdehyde, and 5-carboxyvanillic acid were …
Number of citations: 24 journals.asm.org
T Umezawa, F Nakatsubo, T Higuchi - Archives of microbiology, 1982 - Springer
… Phenylcoumaran-c(-aldehyde (I) (470 rag) was added to the cultures to confirm the formation of syringic acid (III) and 5carboxyvanillic acid (VIII). Compound I was used instead of II …
Number of citations: 53 link.springer.com
A Liu, H Zhang - Biochemistry, 2006 - ACS Publications
… Several close homologues of ACMSD were analyzed, including isoorotate decarboxylase (IDCase), 5-carboxyvanillic acid decarboxylase (5-CVD), γ-resorcylate decarboxylase (γ-RSD)…
Number of citations: 55 pubs.acs.org

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